Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate
Overview
Description
Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate is an organophosphorus compound with the molecular formula C17H29O4PS2. This compound is notable for its unique structure, which includes a furan ring, a dithiane moiety, and a phosphonate group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate typically involves the following steps:
Formation of the Dithiane Moiety: The dithiane ring is formed by reacting a suitable dithiol with a carbonyl compound under acidic conditions.
Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Phosphonate Group Addition:
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Using large reactors to carry out the synthesis in stages, ensuring high purity and yield.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiane ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the furan ring or the dithiane moiety, leading to various reduced derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or other electrophiles can be used under basic conditions to facilitate substitution at the phosphonate group.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced furan derivatives and dithiane ring-opened products.
Substitution Products: Various phosphonate esters depending on the nucleophile used.
Scientific Research Applications
Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: Utilized in the development of novel materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate exerts its effects involves:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity through binding to active sites or allosteric sites.
Pathways Involved: It may influence metabolic pathways by modulating enzyme activity, affecting processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-thienyl}phosphonate: Similar structure but with a thiophene ring instead of a furan ring.
Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-pyridyl}phosphonate: Contains a pyridine ring, offering different electronic properties.
Uniqueness:
Structural Features: The combination of a furan ring, dithiane moiety, and phosphonate group is unique, providing distinct reactivity and interaction profiles.
Reactivity: The presence of the dithiane ring offers unique opportunities for sulfur chemistry, which is not as prevalent in similar compounds.
Properties
IUPAC Name |
2-diethoxyphosphoryl-5-[2-(3-methylbutyl)-1,3-dithian-2-yl]furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29O4PS2/c1-5-19-22(18,20-6-2)16-9-8-15(21-16)17(11-10-14(3)4)23-12-7-13-24-17/h8-9,14H,5-7,10-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNMRQJJEMROQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(O1)C2(SCCCS2)CCC(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29O4PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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